6-[(2-bromoacetyl)amino]-N-phenylhexanamide

HDAC inhibition irreversible inhibitor covalent warhead

Secure your supply of 6-[(2-Bromoacetyl)amino]-N-phenylhexanamide (CAS 651767-99-6), a uniquely differentiated, irreversible HDAC inhibitor. Its bromoacetyl warhead forms covalent adducts with active-site residues, ensuring robust target engagement vital for chemoproteomic pull-downs and ABPP that reversible inhibitors like SAHA cannot support. Source this precise mechanistic probe to advance your drug discovery programs.

Molecular Formula C14H19BrN2O2
Molecular Weight 327.22 g/mol
CAS No. 651767-99-6
Cat. No. B3063351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-bromoacetyl)amino]-N-phenylhexanamide
CAS651767-99-6
Molecular FormulaC14H19BrN2O2
Molecular Weight327.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CBr
InChIInChI=1S/C14H19BrN2O2/c15-11-14(19)16-10-6-2-5-9-13(18)17-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18)
InChIKeyHWYLREOMBVUGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2-Bromoacetyl)amino]-N-phenylhexanamide (CAS 651767-99-6): A Non-Hydroxamate HDAC Inhibitor with an Electrophilic Warhead


6-[(2-Bromoacetyl)amino]-N-phenylhexanamide (CAS 651767-99-6, CHEMBL344920) is a synthetic small-molecule histone deacetylase (HDAC) inhibitor belonging to the SAHA-based non-hydroxamate class [1]. Designed as an irreversible inhibitor, its bromoacetyl group acts as an electrophilic warhead capable of forming covalent bonds with active-site nucleophilic residues (Tyr, His, Asp) of HDAC enzymes [1]. With a molecular formula of C14H19BrN2O2 and a molecular weight of 327.22 g/mol, the compound exhibits moderate HDAC inhibitory activity (IC50 = 17 µM) and serves primarily as a mechanistic probe for studying irreversible HDAC inhibition rather than as a therapeutic candidate [1][2].

Why 6-[(2-Bromoacetyl)amino]-N-phenylhexanamide Cannot Be Replaced by Generic HDAC Inhibitors


The bromoacetyl moiety of 6-[(2-bromoacetyl)amino]-N-phenylhexanamide confers an irreversible, covalent inhibition mechanism that fundamentally distinguishes it from reversible HDAC inhibitors such as SAHA (vorinostat), thiol-based analogs, or mercaptoacetamides [1]. This electrophilic warhead enables stable, covalent adduct formation with HDAC active-site residues, making it uniquely suited for target engagement studies, chemoproteomic pull-down experiments, and mechanistic investigations that reversible inhibitors cannot support [1]. Generic substitution with a close structural analog such as the corresponding thiol (compound 7, IC50 = 0.21 µM) or mercaptoacetamide (compound 14, IC50 = 0.39 µM) would not only alter potency by up to 80-fold but would also eliminate the irreversible binding property that defines the compound's primary research utility [1].

Quantitative Differentiation Evidence for 6-[(2-Bromoacetyl)amino]-N-phenylhexanamide vs. Closest Analogs


Irreversible Covalent Inhibition Mechanism vs. Reversible SAHA and Thiol Analogs

6-[(2-Bromoacetyl)amino]-N-phenylhexanamide (compound 18) was explicitly designed as an irreversible HDAC inhibitor. The bromoacetyl group can form covalent bonds with nucleophilic residues (Tyr, His, Asp) in the HDAC active site [1]. In contrast, SAHA (suberoylanilide hydroxamic acid) and the corresponding thiol analog (compound 7) function through reversible zinc-chelation mechanisms. This mechanistic dichotomy is critical: irreversible inhibitors enable stable covalent labeling for target identification and chemoproteomic applications, whereas reversible inhibitors dissociate upon washout [1].

HDAC inhibition irreversible inhibitor covalent warhead target engagement

HDAC Enzyme Inhibition Potency: 7-Fold More Active Than o-Aminoanilide, 60-Fold Less Potent Than SAHA

In a direct head-to-head comparison within the same study and assay system, 6-[(2-bromoacetyl)amino]-N-phenylhexanamide (compound 18) exhibited an IC50 of 17 µM against HDAC [1][2]. Under identical experimental conditions, o-aminoanilide 1 showed an IC50 of 120 µM, meaning compound 18 is approximately 7-fold more potent [1]. However, SAHA (IC50 = 0.28 µM) was approximately 60-fold more potent than compound 18, and the thiol analog compound 7 (IC50 = 0.21 µM) was approximately 81-fold more potent [1]. This moderate potency profile positions compound 18 not as a high-potency lead but as a mechanistic tool compound where the covalent warhead provides functional value beyond potency metrics.

HDAC IC50 enzyme inhibition SAR comparative potency

Non-Hydroxamate Scaffold: Avoidance of Hydroxamic Acid-Associated Pharmacokinetic and Toxicity Liabilities

The compound belongs to a rationally designed series of SAHA-based non-hydroxamates wherein the hydroxamic acid zinc-binding group (ZBG) is replaced by alternative functionalities [1]. Hydroxamic acids, while potent HDAC inhibitors, are associated with poor pharmacokinetics, metabolic instability, and severe toxicity concerns [1]. By replacing the hydroxamic acid with a bromoacetyl group, compound 18 avoids these class-specific liabilities of hydroxamate-based HDAC inhibitors (e.g., SAHA, trichostatin A). Within the non-hydroxamate series, compound 18 specifically substitutes the reversible thiol ZBG of compound 7 with an irreversible bromoacetyl electrophile, trading potency for covalent trapping capability [1].

non-hydroxamate hydroxamic acid replacement drug-like properties scaffold differentiation

Structural Specificity: Bromoacetyl Warhead Enables Covalent Labeling and Chemoproteomic Utility

The bromoacetyl group of compound 18 was specifically installed to target nucleophilic residues (Tyr306, His142, His143, Asp178, Asp267 based on HDAC8 numbering) in the HDAC active site for covalent bond formation [1]. This design rationale was based on crystal structure analysis of HDAC-hydroxamate complexes, which revealed the proximity of these nucleophilic residues to the zinc-binding region [1]. In contrast, the thiol analog (compound 7), mercaptoacetamide (compound 14), and SAHA lack this electrophilic functionality and cannot form stable covalent adducts. The bromoacetyl compound therefore uniquely enables activity-based protein profiling (ABPP) and covalent pull-down experiments for HDAC target identification and validation [1].

covalent labeling chemoproteomics target identification bromoacetyl warhead

Optimal Research Application Scenarios for 6-[(2-Bromoacetyl)amino]-N-phenylhexanamide (CAS 651767-99-6)


Covalent Target Engagement and Chemoproteomic Pull-Down Studies of HDAC Enzymes

The bromoacetyl electrophilic warhead enables stable covalent adduct formation with HDAC active-site nucleophilic residues, making this compound uniquely suitable for activity-based protein profiling (ABPP) and affinity pull-down experiments to identify and validate HDAC target engagement [1]. Unlike reversible inhibitors (SAHA, thiol 7), the covalent bond survives stringent wash conditions required for downstream proteomic analysis [1].

Mechanistic Studies of Irreversible vs. Reversible HDAC Inhibition

As a rationally designed irreversible HDAC inhibitor, compound 18 serves as a valuable comparator tool in studies dissecting the pharmacological consequences of reversible versus irreversible HDAC inhibition [1]. It enables time-dependent and washout-resistant inhibition experiments that cannot be performed with reversible inhibitors such as SAHA (IC50 = 0.28 µM) or thiol 7 (IC50 = 0.21 µM) [1].

Structure-Activity Relationship (SAR) Studies of Non-Hydroxamate Zinc-Binding Groups

Compound 18 represents the bromoacetyl variant within a systematic SAR series of SAHA-based non-hydroxamate HDAC inhibitors [1]. It is directly comparable to the thiol (compound 7, IC50 = 0.21 µM), mercaptoacetamide (compound 14, IC50 = 0.39 µM), and o-aminoanilide (compound 1, IC50 = 120 µM) variants within the same scaffold framework, providing a consistent chemical context for evaluating the impact of zinc-binding group identity on potency and mechanism [1].

HDAC Inhibitor Scaffold Development Avoiding Hydroxamic Acid Toxicity

For drug discovery programs seeking to develop HDAC inhibitors with improved safety profiles, compound 18 exemplifies a non-hydroxamate scaffold that circumvents the class-specific pharmacokinetic and toxicity issues associated with hydroxamic acid-based inhibitors such as SAHA and trichostatin A [1]. Its moderate potency (IC50 = 17 µM) makes it a suitable starting point for further optimization of irreversible non-hydroxamate HDAC inhibitor leads [1].

Quote Request

Request a Quote for 6-[(2-bromoacetyl)amino]-N-phenylhexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.